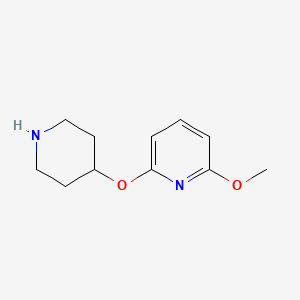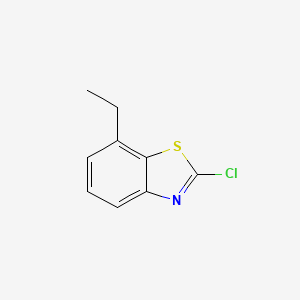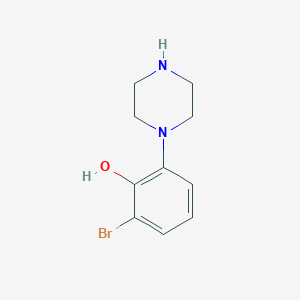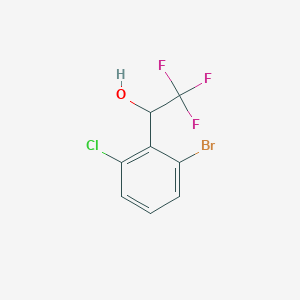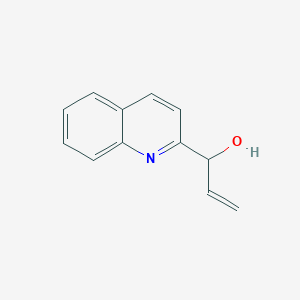
1-(Quinolin-2-yl)prop-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Quinolin-2-yl)prop-2-en-1-ol is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline ring attached to a propenol group, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Quinolin-2-yl)prop-2-en-1-ol can be achieved through several methods. One common approach involves the reaction of quinoline with propargyl alcohol under specific conditions. The reaction typically requires a catalyst, such as palladium or copper, and is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of high-pressure reactors and advanced catalytic systems can enhance the yield and purity of the compound. Additionally, green chemistry principles, such as solvent-free reactions and the use of renewable resources, are increasingly being adopted to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-(Quinolin-2-yl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the propenol group to a propanol group.
Substitution: The quinoline ring can undergo electrophilic substitution reactions, leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products: The major products formed from these reactions include quinoline-2-carboxylic acid derivatives, substituted quinoline compounds, and reduced propenol derivatives.
Scientific Research Applications
1-(Quinolin-2-yl)prop-2-en-1-ol has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is used in the development of fluorescent probes for biological imaging.
Medicine: Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound is explored for its potential therapeutic applications.
Industry: The compound is used in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(Quinolin-2-yl)prop-2-en-1-ol involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes or receptors, modulating their activity. For example, quinoline derivatives are known to inhibit topoisomerase enzymes, which are crucial for DNA replication and repair. This inhibition can lead to the disruption of cellular processes, making the compound a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Quinoline: The parent compound, quinoline, shares the core structure but lacks the propenol group.
Quinolin-2-one: This compound features a carbonyl group at the 2-position instead of the propenol group.
Quinoline N-oxides: These derivatives have an oxygen atom bonded to the nitrogen in the quinoline ring.
Uniqueness: 1-(Quinolin-2-yl)prop-2-en-1-ol is unique due to the presence of the propenol group, which imparts distinct chemical reactivity and biological activity. This functional group allows for further chemical modifications, making the compound a versatile intermediate in synthetic chemistry.
Properties
Molecular Formula |
C12H11NO |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
1-quinolin-2-ylprop-2-en-1-ol |
InChI |
InChI=1S/C12H11NO/c1-2-12(14)11-8-7-9-5-3-4-6-10(9)13-11/h2-8,12,14H,1H2 |
InChI Key |
WZACAVYNUCBGLA-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(C1=NC2=CC=CC=C2C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


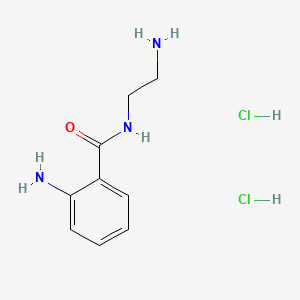

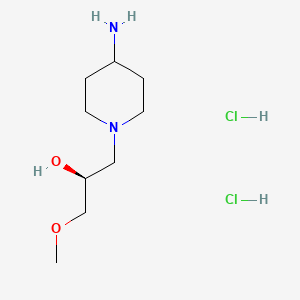

![2-[(4-Methoxyphenyl)methyl]pyrrolidinehydrochloride](/img/structure/B13589619.png)

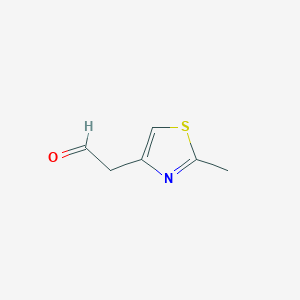

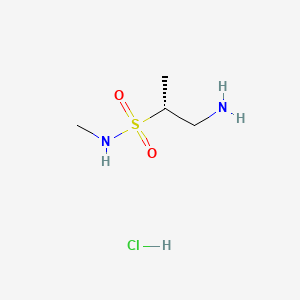
![5-methyl-4-oxo-2H,4H,5H-pyrrolo[3,4-c]pyridine-1-carboxylicacid](/img/structure/B13589645.png)
